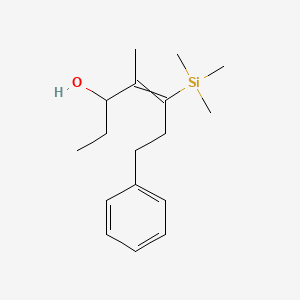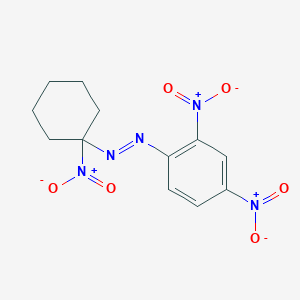![molecular formula C14H16O3 B14234250 Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate CAS No. 378759-68-3](/img/structure/B14234250.png)
Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate is an organic compound with the molecular formula C14H16O3. It is a derivative of phenylpropanoic acid and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate typically involves the reaction of 3-oxopropylbenzene with ethyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the ethyl acrylate to the 3-oxopropylbenzene. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions. For example, it may act as an inhibitor of certain enzymes or interact with cellular receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate can be compared with other similar compounds such as:
Ethyl 3-amino-3-phenyl-prop-2-enoate: Differing by the presence of an amino group instead of a ketone group.
Ethyl 3-[2-(bromomethyl)phenyl]prop-2-enoate: Differing by the presence of a bromomethyl group instead of a 3-oxopropyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
378759-68-3 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)10-9-13-7-4-3-6-12(13)8-5-11-15/h3-4,6-7,9-11H,2,5,8H2,1H3 |
Clave InChI |
UCSKENFVWTUPAY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=CC=C1CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


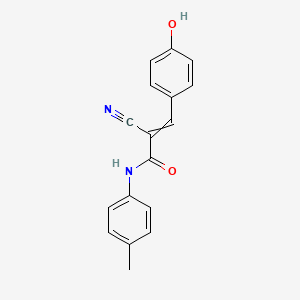
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
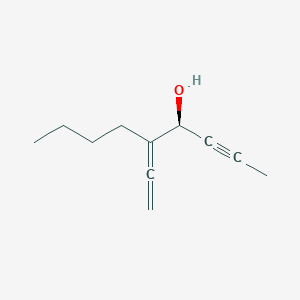
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
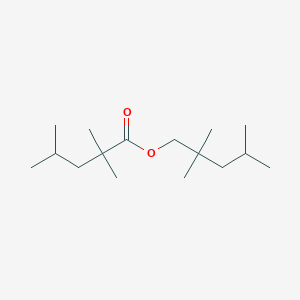
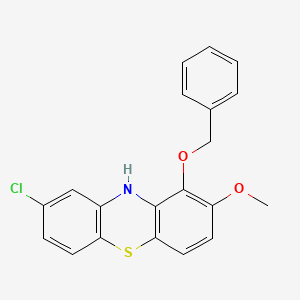
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)

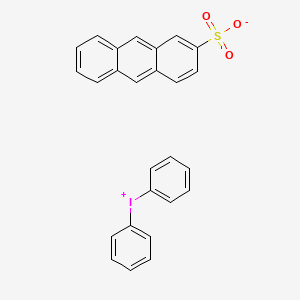

![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
